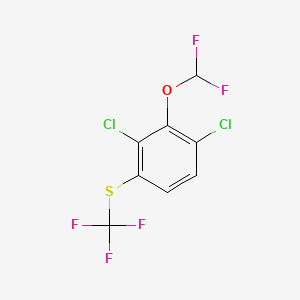

1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene

Description

Properties

Molecular Formula |

C8H3Cl2F5OS |

|---|---|

Molecular Weight |

313.07 g/mol |

IUPAC Name |

1,3-dichloro-2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C8H3Cl2F5OS/c9-3-1-2-4(17-8(13,14)15)5(10)6(3)16-7(11)12/h1-2,7H |

InChI Key |

DFGKQRFBFANAGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1SC(F)(F)F)Cl)OC(F)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethylthio (SCF₃) group is a key feature of this compound. Compared to non-fluorinated sulfur groups (e.g., SCH₃), SCF₃ increases lipophilicity (logP) but introduces strong electron-withdrawing effects, which can alter reaction pathways and binding interactions. Oxygen-containing analogs, such as sulfoximines (e.g., N-trifluoromethylthio sulfoximine), exhibit reduced logP (by ~2 units) due to increased polarity, enhancing aqueous solubility and compliance with Lipinski’s rules for drug-likeness .

The difluoromethoxy (OCHF₂) group balances hydrophilicity and lipophilicity.

Structural Analogs in Agrochemicals

Evidence from pesticidal compounds highlights the role of halogenated aromatic structures:

- Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene): Features a nitro group (NO₂) and trifluoromethyl (CF₃) substituent. The nitro group enhances herbicidal activity but increases toxicity and environmental persistence.

- Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene): Incorporates an ethoxy-nitrophenoxy group, improving soil mobility but with higher logP (≈4.5) than the target compound .

The target compound’s SCF₃ group may offer superior binding to enzyme targets (e.g., protoporphyrinogen oxidase in herbicides) compared to nitro groups, while dichloro substitution could enhance environmental stability.

Data Table: Key Properties of Comparable Compounds

| Compound Name | Substituents | Molecular Weight | cLogP* | Application |

|---|---|---|---|---|

| Target Compound | 1,3-Cl, 2-OCHF₂, 4-SCF₃ | ~300 (est.) | ~3.5 | Pesticide R&D |

| 1-Chloro-2-(difluoromethyl)-3-fluoro-4-CF₃ | 1-Cl, 2-CHF₂, 3-F, 4-CF₃ | 248.55 | ~2.8 | Unknown |

| Nitrofluorfen | 2-Cl, 4-CF₃, O-NO₂ | 323.1 | ~4.1 | Herbicide |

| Oxyfluorfen | 2-Cl, 3-OCH₂CF₃, 4-CF₃, O-NO₂ | 361.7 | ~4.5 | Herbicide |

*Estimated cLogP values based on substituent contributions .

Research Findings and Implications

- Bioavailability : The target compound’s cLogP (~3.5) suggests a balance between solubility and membrane permeability, aligning better with drug-likeness criteria than nitrofluorfen (cLogP ~4.1) .

- Synthetic Feasibility : Introducing SCF₃ and OCHF₂ groups requires specialized fluorination methodologies, such as C–H functionalization or halogen exchange, which are less explored than nitro group installation .

- Environmental Impact: Dichloro substitution may increase environmental persistence compared to mono-halogenated analogs, necessitating studies on degradation pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and functionalization steps. Key routes include:

- Halogenation : Chlorination of precursor aromatic rings using agents like Cl₂ or SOCl₂ under controlled temperatures (40–80°C) to avoid over-substitution .

- Fluorination : Introduction of difluoromethoxy groups via nucleophilic substitution with difluoromethylating reagents (e.g., chlorodifluoromethane) in polar aprotic solvents (DMSO, DMF) with a base (K₂CO₃ or NaOH) .

- Trifluoromethylthio Introduction : Use of Cu-mediated coupling reactions with (trifluoromethyl)thiolation reagents (e.g., AgSCF₃) in inert atmospheres .

Critical Conditions : Temperature control (<100°C), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts. Yields improve with slow addition of halogenating agents .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- ¹⁹F NMR : Essential for identifying fluorinated groups (difluoromethoxy, trifluoromethylthio), with chemical shifts typically between δ -70 to -90 ppm for CF₃S and δ -140 to -150 ppm for OCF₂ .

- GC-MS/HPLC : Used to assess purity (>95% via reverse-phase HPLC with acetonitrile/water gradients) .

- X-ray Crystallography : Resolves regiochemical ambiguities in substitution patterns .

Q. What are the common chemical reactions this compound undergoes, and how do substituents influence its reactivity?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing Cl and CF₃S groups activate the ring for substitution at positions ortho/para to existing substituents. Reactions with amines or thiols require polar solvents (DMF, THF) and elevated temperatures (80–120°C) .

- Oxidation/Reduction : The trifluoromethylthio group is resistant to oxidation, but Cl substituents can be reduced catalytically (e.g., H₂/Pd-C) under mild conditions .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the introduction of multiple halogen and fluorinated groups?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., -OMe) to temporarily block reactive sites, followed by selective deprotection and substitution .

- Computational Modeling : DFT calculations predict electron density maps to identify preferred substitution sites, guiding experimental design .

- Stepwise Functionalization : Prioritize installing bulkier groups (e.g., CF₃S) first to sterically hinder undesired positions .

Q. What methodologies are recommended for analyzing contradictory data regarding the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Compare reaction rates under varying conditions (solvent, temperature) to isolate thermodynamic vs. kinetic control .

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace reaction pathways and identify intermediates .

- Cross-Validation : Reproduce conflicting studies with standardized protocols (e.g., identical solvent purity, catalyst batches) .

Q. How can computational chemistry be integrated with experimental approaches to predict the compound's behavior in novel reactions?

Methodological Answer:

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock to prioritize derivatives for synthesis .

- Reactivity Descriptors : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations : Model solvent effects and transition states to optimize reaction conditions before lab trials .

Q. What strategies can resolve discrepancies in reported biological activity data of derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents and correlate with bioassay results (e.g., IC₅₀ values) to identify critical functional groups .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to account for variability in assay protocols .

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain inconsistent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.